Cas no 2138020-02-5 (6-(3,5-Dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane)
![6-(3,5-Dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane structure](https://www.kuujia.com/scimg/cas/2138020-02-5x500.png)
6-(3,5-Dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane Chemical and Physical Properties
Names and Identifiers
-
- EN300-781956
- 6-(3,5-dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane
- 2138020-02-5
- 6-(3,5-Dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane
-
- Inchi: 1S/C14H26N2/c1-11-9-15-10-12(2)13(11)16-7-5-14(3-4-14)6-8-16/h11-13,15H,3-10H2,1-2H3
- InChI Key: NZTURPUDUVBTBR-UHFFFAOYSA-N
- SMILES: N1(C2C(C)CNCC2C)CCC2(CC1)CC2
Computed Properties
- Exact Mass: 222.209598838g/mol
- Monoisotopic Mass: 222.209598838g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3Ų
- XLogP3: 2.7
6-(3,5-Dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-781956-5.0g |
6-(3,5-dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane |
2138020-02-5 | 95.0% | 5.0g |
$3894.0 | 2025-02-22 | |
Enamine | EN300-781956-2.5g |
6-(3,5-dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane |
2138020-02-5 | 95.0% | 2.5g |
$2631.0 | 2025-02-22 | |
Enamine | EN300-781956-10.0g |
6-(3,5-dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane |
2138020-02-5 | 95.0% | 10.0g |
$5774.0 | 2025-02-22 | |
Enamine | EN300-781956-0.25g |
6-(3,5-dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane |
2138020-02-5 | 95.0% | 0.25g |
$1235.0 | 2025-02-22 | |
Enamine | EN300-781956-0.5g |
6-(3,5-dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane |
2138020-02-5 | 95.0% | 0.5g |
$1289.0 | 2025-02-22 | |
Enamine | EN300-781956-1.0g |
6-(3,5-dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane |
2138020-02-5 | 95.0% | 1.0g |
$1343.0 | 2025-02-22 | |
Enamine | EN300-781956-0.1g |
6-(3,5-dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane |
2138020-02-5 | 95.0% | 0.1g |
$1183.0 | 2025-02-22 | |
Enamine | EN300-781956-0.05g |
6-(3,5-dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane |
2138020-02-5 | 95.0% | 0.05g |
$1129.0 | 2025-02-22 |
6-(3,5-Dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane Related Literature
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
Additional information on 6-(3,5-Dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane
Comprehensive Analysis of 6-(3,5-Dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane (CAS No. 2138020-02-5): Properties, Applications, and Research Insights
The compound 6-(3,5-Dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane (CAS No. 2138020-02-5) is a structurally unique spirocyclic amine derivative that has garnered significant attention in pharmaceutical and chemical research. Its azaspiro[2.5]octane core, combined with the 3,5-dimethylpiperidine moiety, offers a versatile scaffold for drug discovery and material science applications. This article delves into its molecular characteristics, synthesis pathways, and emerging applications while addressing trending topics like AI-driven drug design and green chemistry.
From a structural perspective, 6-(3,5-Dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane features a spirocyclic architecture, which is increasingly valued in medicinal chemistry for its ability to enhance binding affinity and metabolic stability. The presence of the dimethylpiperidine group further contributes to its lipophilicity, making it a candidate for CNS-targeting therapeutics. Researchers have explored its potential in modulating G-protein-coupled receptors (GPCRs), a hot topic in neurodegenerative disease research, as evidenced by recent PubMed-indexed studies.
Synthesis of this compound typically involves multistep organic reactions, including reductive amination and ring-closing strategies. Recent advancements in flow chemistry and catalytic hydrogenation have improved yields, aligning with the industry's shift toward sustainable synthesis. Notably, its CAS No. 2138020-02-5 serves as a critical identifier in patent literature, with applications cited in proteolysis-targeting chimeras (PROTACs)—a breakthrough technology in targeted protein degradation.
The compound's relevance extends to high-throughput screening libraries, where its 3D complexity addresses the escape from flatland challenge in drug design. Computational studies using molecular docking tools suggest interactions with allosteric binding sites, a trending focus in precision medicine. Furthermore, its logP and polar surface area values make it a subject of interest in blood-brain barrier permeability predictions, a frequently searched topic in ADME modeling forums.
In material science, derivatives of 6-azaspiro[2.5]octane have shown promise in liquid crystal formulations and polymeric catalysts. The dimethylpiperidine subunit’s conformational flexibility enables tunable steric hindrance, crucial for designing asymmetric catalysts. This aligns with Google Scholar trends highlighting organocatalysis and chiral auxiliaries as growing research areas.
Safety and handling of CAS No. 2138020-02-5 adhere to standard laboratory protocols, with no significant hazards reported in SDS documentation. Its stability under ambient conditions facilitates storage, a practical advantage for industrial-scale applications. As the pharmaceutical industry embraces fragment-based drug discovery, this compound’s privileged structure status positions it as a valuable chemical building block.
Future directions may explore its role in bioorthogonal chemistry or covalent inhibitor development, areas gaining traction in 2024 drug discovery conferences. With its dual spirocyclic and heterocyclic features, 6-(3,5-Dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane exemplifies the innovation driving modern small-molecule therapeutics—a keyword frequently queried in SciFinder and Reaxys databases.
2138020-02-5 (6-(3,5-Dimethylpiperidin-4-yl)-6-azaspiro[2.5]octane) Related Products
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 624-75-9(Iodoacetonitrile)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)




